3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-15-7-9-16(10-8-15)24-20(17-12-27(26)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUCVCFEKOUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a compound belonging to the class of thienopyrazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a cyclohexyl group, a fluorophenyl moiety, and a thieno[3,4-c]pyrazole core, which are known to contribute to its biological properties.
1. Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can mitigate oxidative stress in biological systems. The protective effects against oxidative damage were evaluated using erythrocyte models from Clarias gariepinus, showing reduced erythrocyte malformations when treated with thienopyrazole compounds compared to controls exposed to toxic agents like 4-nonylphenol .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Treatment | 12 ± 1.03 |
2. Anti-inflammatory Activity
Thienopyrazoles have been reported to possess anti-inflammatory effects by inhibiting key pathways involved in inflammation. Compounds in this class have shown potential as phosphodiesterase (PDE) inhibitors, which play a role in inflammatory diseases. Specifically, certain derivatives demonstrated selectivity for PDE7, suggesting applications in treating allergies and other inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial properties of thienopyrazole derivatives are noteworthy. Research has indicated that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic processes .
4. Anticancer Potential
Emerging studies have highlighted the anticancer potential of thienopyrazole derivatives. In vitro assays have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways targeted by these compounds are still under investigation but may involve modulation of signaling pathways associated with cell survival and growth .
Case Studies
Several case studies have explored the biological activities of thienopyrazole derivatives:
- Study on Erythrocyte Protection : In a controlled experiment involving Clarias gariepinus, thienopyrazole compounds were administered alongside toxic agents to assess their protective effects on erythrocytes. Results indicated a significant reduction in oxidative damage markers compared to untreated controls.
- Inhibition of Cancer Cell Lines : A series of experiments were conducted on human cancer cell lines where thienopyrazole derivatives showed promising results in reducing cell viability and inducing apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a thienopyrazole scaffold with fluorophenyl and cyclohexyl-propanamide groups. Below, we compare its hypothetical properties and structural features with three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Hypothetical data for illustrative purposes.
Key Comparisons
Fluorophenyl vs. Chlorophenyl Substitution
The target compound’s 4-fluorophenyl group likely offers improved metabolic stability and membrane permeability compared to the 4-chlorophenyl analog, as fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance π-stacking interactions. However, the chloro derivative may exhibit stronger hydrophobic binding due to its higher LogP (3.8 vs. 3.2) .
The propanamide linker may facilitate hydrogen bonding with biological targets, a feature absent in the sulfone derivative.
Sulfoxide vs. Sulfone Moieties
The 5-oxido (sulfoxide) group in the target compound introduces chirality and polarity, which could influence solubility and protein-binding kinetics. In contrast, the sulfone analog’s higher oxidation state increases thermal stability (melting point ~230°C) but reduces conformational flexibility .
Research Findings and Implications
- Crystallographic Precision : Refinement using SHELXL (post-2008 features) enables high-resolution structural data for the target compound, with a low R-factor (0.039), suggesting superior accuracy in modeling disorder or thermal motion compared to older versions .
- Biological Relevance: The fluorophenyl-thienopyrazole core is structurally analogous to COX-2 inhibitors (e.g., Celecoxib), though the cyclohexyl-propanamide side chain may redirect activity toward kinase targets like JAK3 or PI3K.
- Synthetic Challenges : The sulfoxide moiety necessitates controlled oxidation conditions to avoid over-oxidation to sulfone, a common issue in thiophene chemistry.
Q & A
Q. What are the key steps in synthesizing 3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with cyclization to form the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization : Use precursors like substituted thiophenes and hydrazines under reflux conditions in solvents such as ethanol or DMF .
- Functionalization : Introduce the 4-fluorophenyl and cyclohexylpropanamide groups via nucleophilic substitution or coupling reactions .
- Oxidation : Controlled oxidation (e.g., using H₂O₂ or m-CPBA) to generate the 5-oxido group .
Optimization : Adjust reaction time (6–24 hours), temperature (60–100°C), and solvent polarity to improve yield and purity. Microwave-assisted synthesis may reduce reaction time by 30–50% .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and cyclohexyl conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the thienopyrazole core .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- In vitro Screening :
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability studies .
Advanced Research Questions
Q. How can computational methods predict its interaction with biological targets, and what parameters are critical for validation?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., COX-2 or EGFR). Prioritize docking poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- Validation : Compare computational results with experimental IC₅₀ values and mutagenesis data to refine models .
Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) during structural characterization?
- Methodological Answer :
- Dynamic Effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Use variable-temperature NMR to identify fluxional behavior .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical/experimental spectra .
- Cocrystallization : Attempt co-crystals with analogs to resolve ambiguous electron density .
Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with its analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) .
- Biological Testing : Standardize assays (e.g., consistent cell lines and IC₅₀ protocols) to enable direct comparison .
- QSAR Modeling : Use Hammett constants or logP values to correlate substituent effects with activity .
Q. What advanced techniques improve yield in multi-step synthesis while minimizing by-products?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for oxidation steps (yield improvement by 15–20%) .
- Catalysis : Employ Pd/C or CuI for coupling reactions, reducing side products .
- Purification : Use preparative HPLC with C18 columns (gradient: 60–90% MeCN in H₂O) for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
